molecular formula C11H13N9OS B6978782 N-[2-(2H-tetrazol-5-yl)propan-2-yl]-2-(5-thiophen-3-yltetrazol-1-yl)acetamide

N-[2-(2H-tetrazol-5-yl)propan-2-yl]-2-(5-thiophen-3-yltetrazol-1-yl)acetamide

Cat. No.: B6978782
M. Wt: 319.35 g/mol
InChI Key: OOVNFIIKPLRJHA-UHFFFAOYSA-N
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Description

N-[2-(2H-tetrazol-5-yl)propan-2-yl]-2-(5-thiophen-3-yltetrazol-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes tetrazole and thiophene rings

Properties

IUPAC Name

N-[2-(2H-tetrazol-5-yl)propan-2-yl]-2-(5-thiophen-3-yltetrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N9OS/c1-11(2,10-14-16-17-15-10)12-8(21)5-20-9(13-18-19-20)7-3-4-22-6-7/h3-4,6H,5H2,1-2H3,(H,12,21)(H,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVNFIIKPLRJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NNN=N1)NC(=O)CN2C(=NN=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N9OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2H-tetrazol-5-yl)propan-2-yl]-2-(5-thiophen-3-yltetrazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the tetrazole and thiophene derivatives. These derivatives are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into cellular processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use in treating various diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which N-[2-(2H-tetrazol-5-yl)propan-2-yl]-2-(5-thiophen-3-yltetrazol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[2-(2H-tetrazol-5-yl)propan-2-yl]-2-(5-thiophen-3-yltetrazol-1-yl)acetamide

  • N-(2-methyl-2H-tetrazol-5-yl)acetamide

  • N-(2-ethyl-4-oxo-3-{[2-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]}-2-thiophenecarboxamide

Uniqueness: Compared to similar compounds, this compound stands out due to its specific structural features, which may confer unique chemical and biological properties. These properties make it a valuable candidate for various applications, distinguishing it from other tetrazole and thiophene derivatives.

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